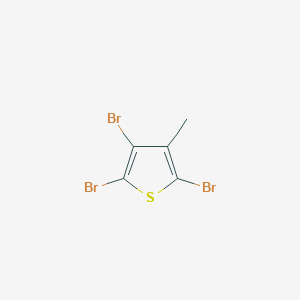

2,3,5-Tribromo-4-methylthiophene

Beschreibung

Significance of Thiophene (B33073) Heterocycles in Contemporary Chemical Research

Thiophene, a five-membered aromatic ring containing a sulfur atom, is a cornerstone of heterocyclic chemistry. numberanalytics.comresearchgate.net Its unique electronic and structural properties make it a valuable building block in the synthesis of a wide array of functional molecules. numberanalytics.comnih.gov The aromaticity of the thiophene ring, comparable to that of benzene (B151609), allows it to undergo a variety of chemical transformations, including electrophilic substitution and metal-catalyzed cross-coupling reactions. numberanalytics.comresearchgate.net This versatility has led to the integration of thiophene moieties into pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comnih.gov In the realm of medicinal chemistry, thiophene derivatives have been investigated for a broad spectrum of biological activities. researchgate.netnih.govcognizancejournal.com

Strategic Importance of Brominated Thiophene Derivatives in Organic Synthesis

The introduction of bromine atoms onto the thiophene ring dramatically enhances its synthetic utility. Brominated thiophenes serve as key precursors in a multitude of chemical reactions, most notably in cross-coupling reactions such as Suzuki and Stille couplings. nih.gov These reactions allow for the formation of new carbon-carbon bonds, enabling the construction of complex molecular architectures. The regioselective placement of bromine atoms on the thiophene scaffold provides precise control over the subsequent synthetic transformations, making brominated thiophenes indispensable tools for organic chemists. nih.gov Furthermore, the presence of bromine atoms can influence the electronic properties and reactivity of the thiophene ring, opening up additional avenues for functionalization. researchgate.net

Overview of 2,3,5-Tribromo-4-methylthiophene as a Versatile Synthetic Scaffold in Academic Inquiry

This compound is a highly functionalized thiophene derivative that has garnered attention as a versatile intermediate in organic synthesis. chemicalbook.com Its structure, featuring three bromine atoms at specific positions and a methyl group, offers multiple reactive sites for further chemical modification. This strategically substituted scaffold allows for sequential and selective reactions, providing a pathway to a diverse range of more complex thiophene-containing molecules. Researchers have utilized this compound in the synthesis of targeted compounds for various applications, underscoring its importance in academic and industrial research. chemicalbook.com

Chemical Profile of this compound

| Property | Value |

| CAS Number | 67869-13-0 chemicalbook.com |

| Molecular Formula | C5H3Br3S guidechem.com |

| Molecular Weight | 334.851 g/mol guidechem.com |

| Appearance | White or Colorless to Yellow to Orange powder to lump to clear liquid guidechem.com |

| Storage Temperature | Refrigerator guidechem.com |

Synthesis and Reactions

The synthesis of polysubstituted thiophenes like this compound often involves multi-step procedures starting from simpler thiophene precursors. The bromination of 4-methylthiophene can be achieved using various brominating agents, such as N-bromosuccinimide (NBS), in a suitable solvent. researchgate.netdntb.gov.ua The number and position of the bromine substituents can be controlled by the reaction conditions and the stoichiometry of the brominating agent.

Once synthesized, this compound serves as a versatile building block. The differential reactivity of the bromine atoms at the α-positions (2 and 5) versus the β-position (3) allows for selective functionalization. For instance, the α-bromines are generally more reactive in palladium-catalyzed cross-coupling reactions. This differential reactivity enables the sequential introduction of different aryl or alkyl groups, leading to the construction of highly complex and specifically substituted thiophene derivatives.

For example, it has been used as a synthetic intermediate in the preparation of diarylthiopheneacetyl guanidines, which have been investigated as selective BACE1 inhibitors. chemicalbook.com It has also been employed as a reagent in the synthesis of photochromic dithienylthiazole derivatives. chemicalbook.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3,5-tribromo-4-methylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Br3S/c1-2-3(6)5(8)9-4(2)7/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTLNXOZXOZCNMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Br3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30987214 | |

| Record name | 2,3,5-Tribromo-4-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30987214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67869-13-0 | |

| Record name | 2,3,5-Tribromo-4-methylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67869-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5-Tribromo-4-methylthiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067869130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,5-Tribromo-4-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30987214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5-tribromo-4-methylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.291 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,3,5 Tribromo 4 Methylthiophene

Regioselective Bromination Approaches to Thiophene (B33073) Precursors

The introduction of bromine atoms onto the thiophene ring is a key step in the synthesis of 2,3,5-tribromo-4-methylthiophene. The regioselectivity of this electrophilic substitution reaction is highly dependent on the reaction conditions and the nature of the starting material.

One of the most direct methods for synthesizing this compound involves the exhaustive bromination of a suitable alkylthiophene precursor, such as 3-methylthiophene (B123197) or 4-methylthiophene. chemicalbook.comstudysmarter.co.uk This approach typically utilizes an excess of a brominating agent, such as elemental bromine, to ensure the substitution of all available activated positions on the thiophene ring. The methyl group at the 4-position directs the incoming bromine atoms to the 2, 3, and 5 positions.

| Starting Material | Brominating Agent | Key Condition | Product |

| 3-Methylthiophene | Bromine (excess) | N/A | This compound |

| 4-Methylthiophene | Bromine (excess) | N/A | This compound |

This table summarizes the exhaustive bromination approach to this compound.

In contrast to exhaustive bromination, controlled bromination strategies aim to introduce bromine atoms in a stepwise and regioselective manner. This is often necessary when synthesizing less-substituted bromothiophene derivatives or when trying to avoid the formation of undesired isomers. For instance, the bromination of 4-methylthiophene can be controlled to yield 5-bromo-4-methylthiophene by using a catalyst like iron(III) bromide. Further bromination steps would then be required to obtain the fully substituted this compound. The use of N-bromosuccinimide (NBS) is another common method for achieving controlled bromination. The choice of solvent and reaction temperature can also significantly influence the regioselectivity of the bromination reaction. acs.orgmdpi.com

| Precursor | Reagent | Conditions | Product |

| 4-Methylthiophene | Bromine, Iron(III) bromide | Room Temperature | 5-Bromo-4-methylthiophene |

| 4-Methylthiophene-2-carboxylic acid | N-Bromosuccinimide (NBS) | Radical initiator (light or AIBN) | 5-Bromo-4-methylthiophene-2-carboxylic acid |

This table highlights examples of controlled bromination strategies for thiophene precursors.

Catalytic and Metal-Free Synthetic Pathways

Modern synthetic chemistry has seen the development of both catalytic and metal-free pathways for the synthesis of halogenated heterocycles. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used to form carbon-carbon bonds and can be employed in the synthesis of complex thiophene-containing molecules starting from brominated precursors. nih.govrsc.org For instance, a brominated thiophene can be coupled with an arylboronic acid in the presence of a palladium catalyst. nih.gov

Nickel-catalyzed cross-coupling reactions, like the Kumada-Tamao-Corriu coupling, also play a significant role in the synthesis of substituted thiophenes. rsc.org These reactions often involve the use of Grignard reagents derived from brominated thiophenes. rsc.org Furthermore, metal-free approaches, while less common for the direct synthesis of polybrominated thiophenes, are gaining traction in organic synthesis.

Considerations for Scalable Preparation in Research and Development

The transition from a laboratory-scale synthesis to a scalable process for research and development purposes requires careful consideration of several factors. For the synthesis of this compound, the cost and availability of starting materials, such as 3-methylthiophene or 4-methylthiophene, are important. chemicalbook.com The efficiency and safety of the bromination process are also critical. The use of hazardous reagents like elemental bromine may necessitate specialized equipment and handling procedures.

Advanced Chemical Transformations and Functionalization of 2,3,5 Tribromo 4 Methylthiophene

Selective Halogen Manipulation and Regioselective Derivatization

The presence of multiple bromine atoms on the 2,3,5-tribromo-4-methylthiophene scaffold allows for intricate, stepwise modifications. The regioselectivity of these transformations is often dictated by the electronic and steric environment of each halogen, as well as the specific reaction conditions employed.

Reductive Dehalogenation Strategies

The selective removal of bromine atoms from polybrominated thiophenes is a powerful method for generating less-halogenated, functionalized intermediates. Electrochemical reduction has been shown to be an effective method for the debromination of polybrominated thiophene (B33073) derivatives, offering good yields and high selectivity. lookchem.com This control is crucial for synthesizing specific isomers that might be difficult to obtain through direct synthesis.

Modern advancements in catalysis have introduced novel strategies for chemoselective dehalogenation. For instance, directed halogen atom transfer (DIXAT) utilizes spatial control through a directing group to guide the selective formation of aryl radicals. acs.org This approach allows for the activation of a specific carbon-bromine bond, even in the presence of more reactive halides, by decoupling reactivity from traditional electronic and thermodynamic biases. acs.org While not explicitly detailed for this compound, these principles of chemoselective reduction are broadly applicable to polyhalogenated systems. acs.orgorganic-chemistry.orgyoutube.comrsc.org

The stepwise nature of dehalogenation is a key feature, often proceeding from an n-bromo species to an (n-1)-bromo species. nih.gov This stepwise reduction allows for the isolation of intermediates with varying degrees of bromination, which can then be subjected to further functionalization.

Nucleophilic Substitution Pathways on Brominated Thiophenes

Nucleophilic aromatic substitution (SNAr) on thiophene rings is a fundamental transformation for introducing a wide range of functional groups. The reactivity of brominated thiophenes towards nucleophiles is significantly higher than their benzene (B151609) analogues, a phenomenon attributed to the ability of the sulfur atom to stabilize the intermediate Meisenheimer complex through the involvement of its d-orbitals. uoanbar.edu.iq

The presence of electron-withdrawing groups on the thiophene ring can further facilitate nucleophilic substitution. uoanbar.edu.iqnih.gov In the context of this compound, while the methyl group is electron-donating, the cumulative inductive effect of the three bromine atoms enhances the electrophilicity of the ring carbons, making them susceptible to nucleophilic attack. The outcome of such reactions is highly dependent on the nature of the nucleophile, the solvent, and the specific bromine atom being targeted. For instance, copper-mediated nucleophilic substitutions have proven to be of significant synthetic utility for halothiophenes. uoanbar.edu.iq

Generation and Reactivity of Organometallic Intermediates

The formation of organometallic reagents from halogenated thiophenes is a cornerstone of their synthetic utility, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Directed Lithiation and Transmetallation Reactions

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.orgbaranlab.org This process involves the deprotonation of a position ortho to a directing metalation group (DMG) by an organolithium reagent. wikipedia.org For thiophene derivatives, the heteroatom itself can influence the site of lithiation. uwindsor.canih.gov

In the case of substituted thiophenes, the regioselectivity of lithiation can be precisely controlled. For example, the lithiation of 3-methylthiophene (B123197) with lithium 2,2,6,6-tetramethylpiperidide (LiTMP) occurs with high selectivity at the 5-position. nih.gov The resulting organolithium species can then react with various electrophiles. nih.govrsc.org The generation of lithiated thiophenes can also be achieved through halogen-metal exchange, a rapid and often low-temperature process. mt.comreddit.com

The resulting organolithium intermediates can undergo transmetallation with other metals, such as zinc, to form more stable and often more selective organozinc reagents. researchgate.netnih.gov This in-situ trapping of the organolithium species can influence the regioselectivity of subsequent reactions. researchgate.netnih.gov

Grignard Reagent Formation and Subsequent Elaboration

The formation of Grignard reagents from organic halides is a classic and highly versatile transformation in organic synthesis. wikipedia.orgmasterorganicchemistry.com This involves the reaction of an organohalide with magnesium metal, typically in an etheral solvent like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.org The resulting organomagnesium compound, or Grignard reagent, is a potent nucleophile and a strong base. masterorganicchemistry.commnstate.edu

For this compound, the formation of a Grignard reagent would likely occur at one of the bromine-substituted positions. The reactivity of the different C-Br bonds towards magnesium insertion may vary, potentially allowing for selective Grignard formation under carefully controlled conditions. Once formed, the thiophenyl Grignard reagent can react with a wide array of electrophiles, including aldehydes, ketones, esters, and carbon dioxide, to form new carbon-carbon bonds. masterorganicchemistry.comyoutube.comyoutube.com For example, reaction with an aldehyde would yield a secondary alcohol, while reaction with a ketone would produce a tertiary alcohol. masterorganicchemistry.comyoutube.com

The table below illustrates the expected products from the reaction of a hypothetical mono-Grignard reagent of this compound with various electrophiles.

Table 1: Illustrative Reactions of a Thienyl Grignard Reagent

| Electrophile | Product Type |

|---|---|

| Formaldehyde | Primary Alcohol |

| Aldehyde (RCHO) | Secondary Alcohol |

| Ketone (R₂CO) | Tertiary Alcohol |

| Carbon Dioxide (CO₂) | Carboxylic Acid |

Oxidative and Reductive Modifications of the Thiophene Ring System

Beyond manipulation of the halogen substituents, the thiophene ring itself can undergo oxidative and reductive transformations, although these are generally less common for polyhalogenated thiophenes due to the potential for competing reactions.

Oxidation of the sulfur atom in the thiophene ring can lead to the formation of thiophene-S-oxides or thiophene-S,S-dioxides. These transformations can significantly alter the electronic properties and reactivity of the thiophene ring, often converting it from an electron-rich to an electron-poor system.

Reductive processes can, in some cases, lead to the saturation of the thiophene ring, yielding tetrahydrothiophene (B86538) derivatives. However, under many reductive conditions, dehalogenation is the more likely outcome. lookchem.comnih.govnih.gov The choice of reducing agent and reaction conditions is critical to directing the transformation towards either dehalogenation or ring reduction. For instance, strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing a variety of functional groups, while milder reagents like sodium borohydride (B1222165) (NaBH₄) exhibit greater chemoselectivity. libretexts.org Catalytic hydrogenation could also be employed, though it may also lead to dehalogenation.

Transition Metal-Catalyzed Cross-Coupling Reactions for C-C Bond Construction

The presence of multiple bromine substituents on the this compound ring offers a versatile platform for the selective formation of carbon-carbon bonds through various transition metal-catalyzed cross-coupling reactions. The differential reactivity of the bromine atoms at the α- (2- and 5-) and β- (3-) positions allows for controlled, stepwise functionalization, enabling the synthesis of complex, polysubstituted thiophene derivatives. These reactions are fundamental in materials science and medicinal chemistry for constructing conjugated polymers and pharmacologically active molecules.

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide in the presence of a palladium catalyst and a base, is a powerful tool for forming C-C bonds. libretexts.org While specific studies on this compound are not extensively documented in the reviewed literature, the reactivity of similar polybrominated thiophenes provides significant insights. For instance, studies on 2,3,4-tribromothiophene (B1329577) have demonstrated that site-selective Suzuki-Miyaura reactions can be achieved, allowing for the stepwise replacement of bromine atoms. wikipedia.org The α-bromine atoms are generally more reactive than the β-bromine. This selectivity is attributed to the greater ease of oxidative addition of the palladium catalyst to the C-Br bond at the more electron-deficient α-positions. wikipedia.org

Typical conditions for Suzuki-Miyaura coupling involve a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂, a base like K₂CO₃ or K₃PO₄, and a solvent system, often a mixture of an organic solvent like dioxane or toluene (B28343) with water. google.comnih.gov The reaction is compatible with a wide range of functional groups on the arylboronic acid partner. researchgate.netnih.gov For this compound, one would anticipate initial coupling at the more reactive 2- or 5-positions, followed by further functionalization at the remaining positions under more forcing conditions.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Brominated Heterocycles This table is based on data for analogous brominated thiophene and pyridine (B92270) compounds due to the absence of specific literature for this compound.

| Substrate | Coupling Partner | Catalyst | Base | Solvent | Product | Ref |

|---|---|---|---|---|---|---|

| 2,3,4-Tribromothiophene | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 2-Aryl-3,4-dibromothiophene | wikipedia.org |

| 3,4,5-Tribromo-2,6-dimethylpyridine | o-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | Mono-, di-, and tri-arylated pyridines | nih.gov |

Stille Coupling Applications

The Stille coupling involves the reaction of an organic halide with an organostannane reagent, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.org This reaction is known for its tolerance of a wide variety of functional groups and the stability of the organostannane reagents. organic-chemistry.orgscispace.com The mechanism proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org

In the context of this compound, Stille coupling offers a pathway to introduce aryl, vinyl, or alkynyl groups. The reactivity trend generally follows the order of C-I > C-Br > C-Cl for the organic halide. wikipedia.org Similar to the Suzuki coupling, the α-bromines of the thiophene ring are expected to be more reactive. By controlling the stoichiometry of the organostannane reagent and the reaction conditions, selective mono-, di-, or tri-substitution can be achieved. Common catalysts include Pd(PPh₃)₄ or Pd₂(dba)₃ with phosphine (B1218219) ligands. researchgate.net

Table 2: General Conditions for Stille Coupling This table illustrates typical conditions for Stille coupling of aryl halides.

| Aryl Halide | Organostannane | Catalyst System | Solvent | Temperature | Ref |

|---|---|---|---|---|---|

| Aryl Bromides | Organotin reagents | Pd(OAc)₂/Dabco | DMF | 100-120 °C | organic-chemistry.org |

| Aryl Iodides | Vinyltributyltin | Pd₂(dba)₃/AsPh₃ | THF | 50 °C | researchgate.net |

Negishi Coupling Methodologies

The Negishi coupling utilizes organozinc reagents to couple with organic halides, catalyzed by nickel or palladium complexes. organic-chemistry.org A key advantage of Negishi coupling is the high reactivity of the organozinc nucleophiles, which often allows for milder reaction conditions compared to other cross-coupling methods. organic-chemistry.org The reaction demonstrates broad scope and tolerates a range of functional groups. researchgate.net

For this compound, Negishi coupling would proceed by reacting it with an arylzinc or alkylzinc reagent in the presence of a catalyst like Pd(PPh₃)₄ or a nickel-based catalyst. organic-chemistry.orgresearchgate.net The preparation of the organozinc reagent can be done in situ from the corresponding organolithium or Grignard reagent by transmetalation with a zinc salt (e.g., ZnCl₂ or ZnBr₂). researchgate.net The expected regioselectivity would again favor initial substitution at the α-positions (2- and 5-) of the thiophene ring.

Table 3: Illustrative Negishi Coupling Conditions This table shows general conditions for Negishi coupling of various organic halides.

| Organic Halide | Organozinc Reagent | Catalyst | Solvent | Temperature | Ref |

|---|---|---|---|---|---|

| (Hetero)aryl Chlorides | Alkyl- and Arylzinc reagents | Acenaphthoimidazolylidene Palladium Complex | THF | Room Temp | researchgate.net |

| Aryl Bromides | Functionalized Organozinc Reagents | Pd(PPh₃)₄ | THF | Reflux | researchgate.net |

Kumada Cross-Coupling Approaches

The Kumada coupling, one of the earliest transition metal-catalyzed cross-coupling reactions, employs a Grignard reagent (organomagnesium halide) as the nucleophile to react with an organic halide. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by nickel or palladium complexes. wikipedia.org While highly effective, the utility of Kumada coupling can be limited by the high reactivity of Grignard reagents, which are sensitive to acidic protons and reactive towards many functional groups like esters and ketones. organic-chemistry.org

The reaction of this compound with various Grignard reagents would provide a direct route to alkylated or arylated thiophenes. Research on other polybrominated thiophenes has shown that catalysts like [1,3-bis(diphenylphosphino)propane]dichloronickel(II) (NiCl₂(dppp)) are effective for such transformations. google.comresearchgate.net A study on the Kumada coupling of tri- and tetra-bromothiophenes with cyclohexylmagnesium bromide highlighted the effectiveness of Ni and Pd catalysts, with additives like lithium halides sometimes enhancing the efficiency of the Grignard reagent. The reaction conditions can be optimized to control the degree of substitution.

Table 4: Kumada Coupling of Brominated Thiophenes with a Grignard Reagent This table is based on data for analogous brominated thiophene compounds.

C-H Functionalization Strategies Utilizing Derived Species

Following initial C-C bond formation via cross-coupling reactions, the resulting aryl- or alkyl-substituted 4-methylthiophenes possess C-H bonds that can be targeted for further functionalization. Direct C-H activation/arylation is a powerful, atom-economical strategy that avoids the pre-functionalization steps required in traditional cross-coupling. researchgate.netnih.gov

For derivatives of this compound, where one or more bromine atoms have been replaced, the remaining thiophene C-H bond (if present) or C-H bonds on the newly introduced aryl groups can be functionalized. Research has shown that palladium-catalyzed direct arylation of bromothiophene derivatives can occur at the C-H bond adjacent to the sulfur atom, leaving the C-Br bond intact. researchgate.net This type of reaction typically uses a palladium catalyst in conjunction with an oxidant or an additive system like AgNO₃/KF. researchgate.net This methodology allows for the synthesis of complex poly-arylated thiophenes through a combination of traditional cross-coupling and direct C-H arylation, offering a versatile approach to advanced organic materials. researchgate.netchemrxiv.org

Cycloaddition Reactions Involving Thiophene S-Oxides

Thiophenes are generally poor dienes in Diels-Alder reactions due to their aromatic character. However, oxidation of the sulfur atom to a sulfoxide (B87167) (S-oxide) disrupts the aromaticity, rendering the resulting thiophene S-oxide a reactive diene for [4+2] cycloaddition reactions. researchgate.net

While the isolation of thiophene S-oxides can be challenging due to their propensity to dimerize, they can be generated in situ from the corresponding thiophene by oxidation, typically with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). The reactive diene can then be trapped by a suitable dienophile present in the reaction mixture.

A study on the cycloaddition of 2,3,4-tribromo-4-methylthiophene S-oxide, prepared in situ, demonstrated its reaction with N-phenylmaleimide. The reaction, conducted by heating a mixture of the thiophene, N-phenylmaleimide, and m-CPBA, resulted in the formation of 3,4,5-tribromo-6-methylphthalimide. This product arises from the initial [4+2] cycloaddition adduct, which then undergoes a spontaneous extrusion of sulfur monoxide (SO) and subsequent aromatization. This transformation provides a pathway to highly substituted benzene derivatives from thiophene precursors.

2,3,5 Tribromo 4 Methylthiophene As a Core Building Block in Complex Organic Synthesis

Rational Design and Construction of Advanced Thiophene-Based Architectures

The utility of 2,3,5-tribromo-4-methylthiophene as a synthetic intermediate stems from the differential reactivity of its three bromine atoms. nih.gov This allows for a rational and stepwise approach to building complex molecules, avoiding the need for more convoluted syntheses that involve constructing the thiophene (B33073) ring itself. nih.gov The reactivity of the bromine atoms generally follows the order of their position on the thiophene ring, with the bromine at position 2 (Br-2) being the most reactive, followed by the bromine at position 5 (Br-5), and finally the bromine at position 3 (Br-3) being the least reactive. nih.gov

This reactivity gradient enables chemists to perform selective functionalization. For instance, a specific reaction can be targeted to the most reactive Br-2 position, leaving the other two bromines untouched for subsequent transformations. Following this, a different set of reaction conditions can be applied to modify the Br-5 position, and so on. This stepwise, controlled installation of different functional groups in a predictable manner is crucial for the efficient construction of advanced thiophene-based structures with precisely defined substitution patterns. nih.gov

Precursor for Oligothiophenes and Polymer Monomers

Oligothiophenes and polythiophenes are classes of conjugated polymers with significant applications in materials science, particularly in electronics as organic semiconductors. The synthesis of these materials often relies on the iterative coupling of thiophene units. This compound, with its multiple bromine sites, serves as an excellent starting point for creating the monomers and oligomers needed for these polymers.

Cross-coupling reactions, such as the Suzuki coupling, are frequently used to form carbon-carbon bonds between thiophene rings. For example, the reaction of a dibromothiophene with a thiophene boronic acid can yield a terthiophene, a simple oligomer. nih.gov The multiple reactive sites on this compound allow for its use in such polymerization strategies. By selectively reacting one or more of the bromine atoms, it can be converted into a functionalized monomer that can then be polymerized to create materials with tailored properties. This approach is part of a broader strategy in polymer chemistry where functional end-groups are installed on building blocks to create macromolecules with complex architectures and specific functionalities. nih.gov

Synthesis of Bioactive Molecule Analogs and Intermediates

The thiophene ring is a common scaffold in many biologically active compounds. The ability to selectively functionalize this compound makes it a valuable starting material in medicinal chemistry for the synthesis of novel therapeutic agents and their analogs. nih.gov

Role in Deazathiamine Diphosphate (B83284) Synthesis

A notable application of this compound is in the efficient, protecting-group-free synthesis of 3-deazathiamine diphosphate (deazaThDP). nih.gov DeazaThDP is a potent inhibitor of enzymes that depend on the cofactor thiamine (B1217682) diphosphate (ThDP). nih.gov The synthesis begins with the readily available this compound, which circumvents the need to build the core thiophene ring. nih.gov

The synthetic route leverages the differential reactivity of the bromine atoms:

The most reactive bromine at the C-2 position is first removed through reductive cleavage. nih.gov

Next, the bromine at the C-5 position undergoes selective translithiation, and the resulting anion is reacted with an electrophile, such as ethylene (B1197577) oxide, to install a hydroxyethyl (B10761427) side chain. nih.gov

This concise, five-step synthesis is highly efficient and flexible, as the lithiated intermediate can potentially be coupled with various other electrophiles, allowing for the creation of a range of deazaThDP analogs. nih.gov

Development of Anti-infective and Enzyme Inhibitor Scaffolds

The development of new anti-infective agents is a critical area of research, particularly with the rise of drug-resistant pathogens like Mycobacterium tuberculosis. nih.gov One strategy is to target essential metabolic pathways in these organisms. nih.gov The synthesis of deazaThDP from this compound is directly relevant to this goal, as it provides a powerful inhibitor for ThDP-dependent enzymes. nih.gov Specifically, it has been explored for developing selective inhibitors against mycobacterial enzymes like 2-hydroxy-3-oxoadipate (B1261866) synthase (HOAS), which is part of a modified tricarboxylic acid (TCA) cycle in M. tuberculosis. nih.gov

Beyond this specific application, this compound is a useful intermediate for other enzyme inhibitors. It has been used in the synthesis of diarylthiopheneacetyl guanidines, which have been identified as selective inhibitors of Beta-secretase 1 (BACE1), an enzyme implicated in Alzheimer's disease. chemicalbook.com The thiophene core, derived from this starting material, forms the central scaffold of these inhibitor molecules. chemicalbook.com

Construction of Dendritic and Extended Conjugated Systems

Dendrimers are highly branched, tree-like macromolecules with unique properties. The construction of these complex architectures requires building blocks that can serve as branching points. With its three distinct reactive sites, this compound is a suitable candidate to act as a core or a branching unit in the synthesis of dendritic structures.

While specific examples utilizing this compound for dendrimer synthesis are not extensively detailed, its potential is clear. Synthetic strategies used to create dendrimers from other core molecules, such as those based on 3,4-dihydrothiophene S,S-dioxide, demonstrate how a central heterocyclic ring can be used to build out successive generations of a dendritic macromolecule. researchgate.net The multiple bromine atoms of this compound could be sequentially reacted with appropriate reagents to build out similar branched and extended conjugated systems, leading to novel materials with applications in fields ranging from drug delivery to light-harvesting. researchgate.net It has also been used as a reagent to synthesize photochromic dithienylthiazole derivatives, which are a type of extended conjugated system with switchable electronic properties. chemicalbook.com

Polymerization Science and Engineering of 2,3,5 Tribromo 4 Methylthiophene Derivatives

Regioregular Polymerization Strategies for Polythiophenes

The synthesis of structurally homogeneous and defect-free polythiophenes is paramount for achieving superior photonic and electronic properties. nih.gov In poly(3-substituted)thiophenes, and by extension poly(4-substituted)thiophenes, the connectivity between monomer units can occur in three ways: head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT). cmu.edu A high degree of HT coupling, known as regioregularity, is crucial because it minimizes steric repulsion between side chains, allowing the polymer backbone to adopt a more planar conformation. This planarity enhances π-conjugation, which is essential for efficient charge transport. cmu.edursc.org In contrast, irregular polymers with a mix of couplings have twisted backbones, leading to a loss of conjugation and diminished electronic performance. cmu.edu

Several metal-initiated cross-coupling reactions that proceed via a chain-growth mechanism have been developed to achieve high regioregularity. cmu.edu Key among these are the Kumada, Rieke, and Grignard Metathesis (GRIM) polymerization methods.

McCullough Method: One of the first methods to produce highly regioregular head-to-tail poly(3-alkylthiophenes) (PATs) involves the lithiation of 2-bromo-3-alkylthiophene at low temperatures, followed by transmetalation to form a Grignard reagent, which is then polymerized using a nickel catalyst. cmu.edursc.orgacs.org

Rieke Method: This approach utilizes highly reactive "Rieke zinc" (Zn*), which undergoes selective oxidative addition to 2,5-dibromo-3-alkylthiophenes. rsc.orgacs.org This method is highly regioselective, yielding predominantly the 2-bromo-5-(bromozincio)thiophene intermediate, which upon polymerization with a nickel catalyst, produces polythiophenes with up to 99% HT couplings. rsc.orgacs.orgpsu.edu The Rieke method is also noted for its tolerance to functional groups like esters. psu.edu

Grignard Metathesis (GRIM) Polymerization: This is a widely used, cost-effective, and scalable method. cmu.eduacs.org It involves treating a 2,5-dibromo-3-alkylthiophene monomer with an alkyl Grignard reagent, which generates a mixture of magnesiated intermediates. The subsequent addition of a nickel catalyst, such as Ni(dppp)Cl2, initiates polymerization, yielding highly regioregular PATs. cmu.educmu.eduacs.org The choice of catalyst is critical; sterically hindered nickel catalysts tend to produce more regioregular polymers. cmu.edu

Controlled Polymerization for Defined Macromolecular Structures

A significant advancement in polythiophene synthesis has been the development of controlled or "living" polymerization techniques, which allow for the precise definition of macromolecular structures. Kumada Catalyst-Transfer Polycondensation (KCTP) and certain GRIM polymerizations exhibit chain-growth characteristics, a departure from the typical step-growth mechanism of most polycondensations. nih.govcore.ac.uk

In a chain-growth mechanism, the catalyst remains associated with the end of the growing polymer chain and "walks" along the chain as new monomer units are added. nih.govcore.ac.uk This "living" nature provides several key advantages:

Controlled Molecular Weight: The polymer's molecular weight can be predetermined by adjusting the molar ratio of the monomer to the initiator. core.ac.uknih.govresearchgate.net

Narrow Polydispersity: These methods yield polymers with narrow molecular weight distributions (low polydispersity indices, PDI), typically in the range of 1.1 to 1.5, indicating a high degree of uniformity in chain length. cmu.educore.ac.uk

Block Copolymers: The living nature of the polymerization allows for the sequential addition of different monomers to synthesize well-defined block copolymers, including all-conjugated rod-rod and rod-coil architectures. core.ac.uktdl.orgrsc.org

For instance, the GRIM polymerization of 2,5-dibromo-3-alkylthiophenes has been shown to produce polymers whose molecular weight is a direct function of the monomer-to-nickel initiator ratio. core.ac.uk Similarly, KCTP using specific nickel catalysts allows for the synthesis of well-defined polythiophenes and even more complex hyperbranched structures with controlled molecular weights and narrow PDIs. nih.govnih.gov

Influence of Monomer Substitution on Polymer Regioregularity and Order

The nature of the substituent on the thiophene (B33073) ring significantly affects the properties of both the monomer and the resulting polymer. While polymerization methods like GRIM and Rieke can produce highly regioregular polymers from various 3-alkylthiophene monomers, the substituent itself plays a role in solubility, processability, and final material properties. nih.govacs.org

For 2,3,5-tribromo-4-methylthiophene, the methyl group at the 4-position (equivalent to the 3-position in standard nomenclature) is a small alkyl substituent. While methods like GRIM polymerization are effective for 3-alkylthiophenes, the resulting poly(3-methylthiophene) has been reported to have poor solubility compared to analogues with longer alkyl chains like poly(3-hexylthiophene) (P3HT). nih.gov This insolubility can present challenges during synthesis and processing, potentially leading to the precipitation of hardly soluble solids during the reaction. nih.gov

The regioregularity of the polymer is primarily dictated by the polymerization method rather than the specific alkyl substituent. However, the sequence of monomer units beyond simple dyads can also be critical. It has been shown that two P3HT samples with nearly identical regioregularity (RR) values can exhibit different self-assembly behaviors due to differences in their triad (B1167595) sequences (e.g., HT-HT vs. other combinations). rsc.org This highlights that even for a simple methyl substituent, achieving a high degree of control over the polymerization is essential to ensure not just high regioregularity but also a consistent sequential structure for predictable properties.

Post-Polymerization Functionalization of Polythiophene Backbones

Introducing diverse chemical functionalities to the polythiophene scaffold is a powerful strategy for tuning its properties for specific applications. While functional groups can be incorporated into the monomer before polymerization, this approach can sometimes interfere with the polymerization catalyst or require complex, multi-step monomer syntheses. Post-polymerization functionalization (PPF) offers a versatile alternative, allowing for the modification of a pre-synthesized polymer backbone. researchgate.netcmu.edu

A common and effective PPF strategy involves first synthesizing a regioregular polythiophene with a reactive "handle" in its side chain. cmu.edu For example, a highly regioregular poly[3-(6-bromohexyl)thiophene] can be prepared using the GRIM method. cmu.edu The bromine atom in the side chain then serves as a reactive site for a variety of subsequent nucleophilic substitution reactions. This approach has been used to introduce functionalities such as:

Carboxylic Acids: For applications in sensors or as MALDI matrices. cmu.edud-nb.info

Amines and Thiols: To alter solubility or introduce specific binding sites. cmu.edu

Porphyrins: For applications in light-harvesting or photocatalysis. researchgate.net

Another PPF technique is "click" chemistry, such as the thiol-ene reaction. This method has been used to modify poly(3,4-propylenedioxythiophene) (PProDOT) surfaces by first polymerizing a monomer containing alkene groups and then reacting the resulting polymer film with various thiols. rsc.org This approach allows for the facile tuning of surface properties like wettability and conductivity without altering the bulk morphology of the polymer film. rsc.org These PPF methods provide a modular platform to create a wide range of functional polythiophenes from a single, well-defined precursor polymer.

Relationship Between Polymer Architecture and Charge Transport Phenomena

The charge transport characteristics of polythiophenes are intrinsically linked to their molecular and solid-state structure. Key architectural features like regioregularity, molecular weight, and side-chain structure dictate the polymer's ability to self-assemble into ordered structures, which is crucial for efficient charge transport.

Regioregularity is arguably the most critical factor. The random sequence of monomer units in regioirregular polythiophenes causes the thiophene rings to twist out of plane due to steric hindrance, which disrupts π-conjugation and hinders the close packing of polymer chains. nih.govcmu.edu In contrast, the well-defined structure of regioregular polymers allows them to adopt a planar conformation, leading to strong intermolecular π-π stacking. This creates ordered, crystalline domains that act as efficient pathways for charge carriers to move through the material, resulting in significantly higher charge carrier mobility. nih.gov

The influence of regioregularity is evident in device performance. While it has been shown that highly crystalline, regioregular P3HT is not strictly necessary to achieve good solar cell efficiencies (with samples of 86% to 96% RR showing similar peak performance), the degree of regularity does impact the thermal stability of the device. nih.gov Lower regioregularity can suppress crystallization-driven phase separation in polymer-fullerene blends, leading to more stable morphologies. nih.gov

Molecular weight also plays a role. High molecular weight poly(3-alkylthiophenes) are generally desirable, as longer chains can bridge amorphous regions between crystalline domains, providing more continuous pathways for charge transport. nih.gov Controlled polymerization techniques that yield high molecular weight polymers are therefore beneficial for optimizing electronic properties. nih.govrsc.org

The following table summarizes the relationship between architectural properties and charge transport in poly(3-hexylthiophene) (P3HT), a well-studied analogue of poly(4-methylthiophene).

| Architectural Property | Influence on Solid-State Structure | Impact on Charge Transport | Supporting Evidence |

|---|---|---|---|

| High Regioregularity (>95% HT) | Promotes planar backbone conformation and close interchain π-π stacking, leading to higher crystallinity. | Significantly increases charge carrier mobility by creating ordered pathways for charge movement. | Regioregular P3HT shows higher mobility compared to regioirregular samples. nih.gov |

| Lower Regioregularity (85-90% HT) | Reduces the driving force for crystallization, leading to smaller or less-ordered crystalline domains. | Can still exhibit good charge carrier mobility (on the order of 10⁻⁴ cm²/Vs) and can improve thermal stability in solar cells by preventing excessive phase separation. nih.gov | P3HT with 86% RR achieved similar solar cell efficiency to 96% RR P3HT. nih.gov |

| High Molecular Weight | Longer polymer chains can form "tie-chains" that connect different crystalline domains. | Enhances bulk conductivity and charge carrier mobility by providing more continuous transport pathways across the material. | Synthesis of high molecular weight P3HT is a key goal for improving optoelectronic properties. nih.govrsc.org |

Impact of Specific Substituents (e.g., Fluorination) on Polythiophene Backbone Planarity and Interchain Aggregation

Substituting hydrogen atoms on the polythiophene backbone with fluorine atoms is a powerful strategy for fine-tuning the polymer's electronic properties and solid-state morphology. The introduction of fluorine, a highly electronegative and sterically small atom, has profound effects on backbone planarity, aggregation behavior, and ultimately, device performance. pnas.org

Studies comparing fluorinated and non-fluorinated poly(3-alkylthiophenes) have revealed several key impacts of backbone fluorination: researchgate.netacs.orgacs.org

Increased Backbone Planarity: Density functional theory (DFT) calculations and Raman spectroscopy indicate that fluorination induces a more co-planar polymer backbone. researchgate.netacs.orgacs.org Single-molecule spectroscopy studies on poly(3-ethylhexyl-4-fluorothiophene) (F-P3EHT) confirmed that fluorination leads to an extended, rod-like single-chain conformation, in contrast to the more disordered conformation of its non-fluorinated counterpart. pnas.orgpnas.org

Enhanced Interchain Aggregation: The increased planarity promotes stronger intermolecular interactions and a greater tendency for the polymer to aggregate in solution and form highly ordered structures in the solid state. pnas.orgresearchgate.netacs.orgacs.org This is reflected in higher melting temperatures and crystallization enthalpies for fluorinated polymers compared to their non-fluorinated analogues. acs.org

Modified Electronic Properties: The electron-withdrawing nature of fluorine lowers the Highest Occupied Molecular Orbital (HOMO) energy level of the polymer. pnas.org This can be advantageous in photovoltaic applications as it often leads to a higher open-circuit voltage. pnas.org

Improved Charge Transport: The combination of a more planar backbone and enhanced crystalline order leads to a significant improvement in charge transport. Average charge carrier mobilities in field-effect transistors have been shown to increase by up to a factor of five for fluorinated polythiophenes compared to their non-fluorinated versions. researchgate.netacs.org

The table below provides a comparative summary of the properties of fluorinated versus non-fluorinated poly(3-alkylthiophenes).

| Property | Non-Fluorinated Poly(3-alkylthiophene) | Fluorinated Poly(3-alkyl-4-fluorothiophene) | Reference |

|---|---|---|---|

| Backbone Conformation | More prone to twisting due to steric hindrance. | More planar, extended, rod-like conformation. | pnas.orgresearchgate.netacs.org |

| Aggregation Tendency | Standard aggregation behavior. | Enhanced tendency to aggregate in solution and form ordered structures. | researchgate.netacs.orgacs.org |

| Solubility | Generally higher. | Reduced solubility. | acs.org |

| Melting Temperature & Enthalpy | Lower. | Significantly higher, indicating stronger intermolecular interactions. | acs.org |

| HOMO Energy Level | Higher (less stable). | Lower (more stable). | pnas.org |

| Charge Carrier Mobility | Baseline mobility. | Increased by up to a factor of 5. | researchgate.netacs.org |

Applications of 2,3,5 Tribromo 4 Methylthiophene Derived Materials in Optoelectronics and Advanced Technologies

Organic Field-Effect Transistors (OFETs) Development and Performance Optimization

The development of high-performance organic semiconductors is crucial for the advancement of organic field-effect transistors (OFETs). Thiophene-based polymers and oligomers are a significant class of materials in this field due to their excellent charge transport characteristics. The strategic placement of bromine atoms on the 2,3,5-Tribromo-4-methylthiophene ring provides multiple reaction sites for cross-coupling reactions, such as Suzuki or Stille coupling. This allows for the synthesis of well-defined, regioregular polythiophenes and co-polymers.

The methyl group on the thiophene (B33073) ring can also influence the solubility and packing of the resulting polymers, which are critical factors for achieving high charge carrier mobility in OFETs. Researchers can fine-tune the electronic properties of the final materials by selecting appropriate co-monomers to polymerize with derivatives of this compound. This approach enables the creation of materials with optimized highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, leading to improved device performance, including higher on/off ratios and lower threshold voltages.

Table 1: Representative Thiophene-Based Polymers for OFETs and Key Performance Metrics (Note: This table represents typical performance data for advanced thiophene-based OFETs to illustrate the targets for materials derived from precursors like this compound.)

| Polymer Type | Charge Carrier Mobility (cm²/Vs) | On/Off Ratio | Deposition Method |

| Regioregular Poly(3-hexylthiophene) (P3HT) | 0.01 - 0.1 | 10⁵ - 10⁶ | Spin-coating |

| Donor-Acceptor Copolymer | > 1.0 | 10⁶ - 10⁸ | Solution-shearing |

| Fused Thiophene-Based Polymer | > 10.0 | > 10⁸ | Vacuum-deposition |

Organic Light-Emitting Diodes (OLEDs) Component Research

In the realm of organic light-emitting diodes (OLEDs), materials derived from this compound can be engineered to serve as components in various layers of the device stack. For instance, they can be functionalized to create hole-transporting materials (HTMs) or host materials for the emissive layer. The ability to introduce different aromatic or heteroaromatic units via the bromine functionalities allows for the tuning of the material's electrochemical and photophysical properties.

For host materials, a high triplet energy level is often required to efficiently confine the excitons on the phosphorescent guest emitters. The rigid and planar structure of thiophene-containing molecules can facilitate good charge transport, while the synthetic versatility offered by the tribromo- a precursor allows for the incorporation of moieties that raise the triplet energy. Similarly, for HTMs, the HOMO level can be precisely adjusted to ensure efficient hole injection from the anode and transport to the emissive layer.

Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs) Integration

In the field of solar energy conversion, this compound is a potential starting point for the synthesis of donor-acceptor (D-A) copolymers, which are the cornerstone of modern bulk-heterojunction organic photovoltaics (OPVs). The thiophene moiety typically serves as the electron-donating unit. By polymerizing derivatives of this compound with electron-accepting monomers, researchers can create polymers with a low bandgap, enabling broader absorption of the solar spectrum.

The performance of these D-A copolymers is highly dependent on their molecular weight, regioregularity, and solid-state morphology. The synthetic handles provided by the tribrominated precursor are instrumental in controlling these parameters. For dye-sensitized solar cells (DSSCs), organic dyes with a thiophene spacer, derived from functionalized this compound, can be designed to act as the sensitizer, absorbing light and injecting electrons into the semiconductor nanoparticle network (typically TiO₂).

Table 2: Key Parameters for OPV Donor Polymers Derived from Thiophene Building Blocks

| Polymer Architecture | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) |

| P3HT:Fullerene | 3 - 5 | 0.6 | 8 - 10 |

| D-A Copolymer:Fullerene | 8 - 12 | 0.7 - 0.9 | 15 - 20 |

| D-A Copolymer:Non-Fullerene Acceptor | > 18 | 0.8 - 1.0 | > 25 |

Development of Advanced Sensing Materials (Biosensors, Chemosensors)

Thiophene-based polymers and oligomers have shown great promise in the development of chemical sensors and biosensors. The electronic properties of these conjugated materials are sensitive to their local environment. The binding of an analyte to a receptor unit attached to the thiophene backbone can induce a change in the polymer's conformation or electronic structure, leading to a detectable optical or electrical signal.

Derivatives of this compound can be functionalized with specific recognition elements, such as crown ethers for ion sensing or antibodies for biosensing. The versatility of the tribrominated platform allows for the creation of a wide array of sensors tailored to detect specific analytes with high sensitivity and selectivity.

Functional Materials for Bioimaging and Optomechanical Applications

The fluorescent properties of many thiophene-containing compounds make them suitable candidates for bioimaging probes. By chemically modifying this compound to introduce fluorophores and targeting moieties, researchers can develop probes that selectively accumulate in specific cells or organelles, allowing for their visualization through fluorescence microscopy. The high quantum yield and photostability of certain thiophene derivatives are advantageous for long-term imaging experiments.

In the emerging field of optomechanical materials, the rigid and responsive nature of conjugated polymers is being explored. Materials that can change their shape or mechanical properties in response to light could have applications in soft robotics and actuators. The ability to control the polymer architecture through precursors like this compound is key to designing materials with desired optomechanical responses.

Research into Liquid Crystalline Materials Utilizing Thiophene Scaffolds

Thiophene rings are often incorporated into the core of liquid crystalline molecules due to their ability to induce mesomorphic behavior. The rigid, planar structure of the thiophene unit can promote the formation of ordered liquid crystalline phases, such as nematic or smectic phases. The synthetic flexibility of this compound allows for the attachment of various mesogenic units and flexible alkyl chains, which are essential for creating materials that exhibit liquid crystallinity over a desired temperature range.

These thiophene-based liquid crystals can possess interesting optical and electronic properties, making them suitable for applications in displays, optical switches, and anisotropic conductive films. The ability to control the molecular structure through a versatile precursor is crucial for tuning the phase behavior and properties of these advanced materials.

Theoretical and Computational Studies on 2,3,5 Tribromo 4 Methylthiophene and Its Derivatives

Density Functional Theory (DFT) Investigations of Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules, providing insights into their reactivity, stability, and spectroscopic properties. While direct DFT studies on 2,3,5-Tribromo-4-methylthiophene are scarce, the principles can be applied to understand its behavior.

Prediction of Molecular Orbital Energies (HOMO-LUMO Gaps)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties of a molecule. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

For thiophene (B33073) and its derivatives, DFT calculations have shown that the HOMO-LUMO gap can be tuned by the introduction of substituents. Electron-withdrawing groups, such as bromine atoms, are expected to lower the energies of both the HOMO and LUMO levels. The presence of three bromine atoms in this compound would significantly influence its electronic properties, likely resulting in a lower HOMO-LUMO gap compared to unsubstituted 4-methylthiophene, thereby increasing its reactivity.

In a study on related thiophene derivatives, DFT calculations were used to determine the HOMO and LUMO energies. While specific values for this compound are not provided, the following table illustrates typical data obtained for substituted thiophenes:

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Thiophene (example) | -6.5 | -1.2 | 5.3 |

| Bromothiophene (example) | -6.7 | -1.5 | 5.2 |

| This compound (estimated) | Lower | Lower | Smaller |

| This table is for illustrative purposes and does not contain experimentally verified data for this compound. |

Analysis of Conformational Landscapes and Intramolecular Interactions

The conformational landscape of a molecule describes the different spatial arrangements of its atoms. For a relatively rigid molecule like this compound, the primary focus of conformational analysis would be on the rotational barrier of the methyl group and potential intramolecular interactions.

Quantum Chemistry Calculations for Reaction Mechanism Elucidation

Quantum chemistry calculations are instrumental in understanding the step-by-step process of chemical reactions, including the identification of transition states and intermediates.

Application of Transition State Theory

Transition State Theory (TST) is a fundamental theory used to calculate the rates of chemical reactions. mdpi.com It assumes a quasi-equilibrium between the reactants and the activated complex (transition state). mdpi.com By locating the transition state structure on the potential energy surface using quantum chemistry methods, it is possible to calculate the activation energy and predict the reaction rate. For reactions involving this compound, such as nucleophilic substitution or metal-catalyzed cross-coupling reactions, TST can provide valuable insights into the reaction kinetics. mdpi.com

Understanding Covalent Binding Mechanisms and Reaction Pathways

This compound can participate in various reactions where new covalent bonds are formed. For instance, in Suzuki or Stille coupling reactions, which are common for halogenated thiophenes, DFT can be employed to model the entire catalytic cycle. This includes the oxidative addition, transmetalation, and reductive elimination steps, providing a detailed understanding of the covalent binding mechanisms and the preferred reaction pathways.

Computational Insights into Polymerization Processes and Self-Assembly Behavior

Halogenated thiophenes are important precursors for conducting polymers. Computational studies can shed light on the polymerization mechanisms and the self-assembly of the resulting polymer chains.

Computational studies on the self-assembly of halogenated oligothiophenes have shown that halogen atoms can participate in intermolecular interactions, such as halogen bonding, which can influence the packing and morphology of the resulting materials. nih.gov These interactions, along with π-π stacking of the thiophene rings, play a crucial role in the formation of ordered structures. While direct studies on polymers derived from this compound are not available, it is expected that the bromine atoms would significantly affect the intermolecular forces and thus the self-assembly behavior of any resulting polymeric material.

Theoretical Prediction of Oxidation Potentials and Band Gaps in Oligo- and Polythiophenes

The electronic and optical properties of oligo- and polythiophenes are of significant interest for their application in organic electronics. Theoretical and computational chemistry play a crucial role in predicting and understanding these properties, offering insights that guide the synthesis of new materials with tailored characteristics. For derivatives of this compound, computational studies, primarily employing Density Functional Theory (DFT), are instrumental in predicting key parameters like oxidation potentials and electronic band gaps. These predictions are vital for assessing the potential of these materials in applications such as organic light-emitting diodes (PLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).

The substitution pattern on the thiophene ring significantly influences its electronic properties. In the case of this compound, the presence of three electron-withdrawing bromine atoms and one electron-donating methyl group creates a complex electronic environment. Theoretical models can elucidate the combined effects of these substituents on the polymer's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Impact of Substitution on Electronic Properties

Theoretical studies have consistently shown that the nature and position of substituents on the thiophene ring have a profound impact on the electronic properties of the resulting polymers. mdpi.comtandfonline.com Electron-donating groups, such as methyl (CH₃), tend to raise the HOMO energy level, which generally leads to a lower oxidation potential. Conversely, electron-withdrawing groups, like bromine (Br), tend to lower both the HOMO and LUMO energy levels. mdpi.com The presence of multiple bromine atoms, as in this compound, is expected to significantly lower the HOMO and LUMO levels, which can enhance the material's stability against oxidation but may also affect the charge injection properties.

Computational models, such as those using the B3LYP functional with a 6-31G(d) basis set, have been effectively used to calculate the electronic and optical properties of substituted polythiophenes. mdpi.com These calculations determine the HOMO and LUMO energies, from which the band gap (the energy difference between HOMO and LUMO) and the oxidation potential (related to the HOMO energy) can be estimated.

Prediction of Oxidation Potentials

The oxidation potential of a polymer is a critical parameter that determines its suitability for use as a hole-transporting material in electronic devices. A lower oxidation potential facilitates the removal of an electron (p-doping). Theoretical calculations predict the oxidation potential by relating it to the calculated HOMO energy level.

Prediction of Band Gaps

The band gap is a fundamental property that determines the optical and electronic characteristics of a semiconductor, including its color and the energy of its electronic transitions. In conjugated polymers, the band gap can be tuned by modifying the chemical structure of the monomer unit.

Theoretical studies on substituted polythiophenes have demonstrated that electron-withdrawing substituents can lead to a decrease in the band gap. tandfonline.com However, steric hindrance caused by bulky substituents can lead to a twisting of the polymer backbone, which reduces the effective π-conjugation length and consequently increases the band gap. acs.org In the case of poly(this compound), the bromine atoms and the methyl group can introduce steric strain, potentially leading to a less planar polymer chain.

DFT calculations can model the geometry of the polymer and predict the resulting band gap. The predicted band gap for oligomers of increasing length can be extrapolated to estimate the band gap of the polymer. For instance, a linear relationship is often observed when plotting the calculated band gap against the reciprocal of the number of monomer units (1/n). mdpi.com

| Polymer | Substituent Effects | Predicted Oxidation Potential (vs. Fc/Fc+) | Predicted Band Gap (eV) |

|---|---|---|---|

| Polythiophene | Unsubstituted | ~0.6 V | ~2.0 eV |

| Poly(3-methylthiophene) | Electron-donating (CH₃) | ~0.4 V | ~2.1 eV |

| Poly(3-bromothiophene) | Electron-withdrawing (Br) | ~1.0 V | ~1.9 eV |

| Poly(this compound) (Theoretical Estimate) | Strongly electron-withdrawing (3x Br), weakly electron-donating (CH₃), potential steric hindrance | >1.0 V | Likely > 2.0 eV due to steric effects |

It is important to note that the actual electronic properties can also be influenced by the regioregularity of the polymer chain, the degree of polymerization, and the solid-state packing, factors that are also amenable to theoretical investigation. diva-portal.org Advanced computational methods continue to provide deeper insights into the structure-property relationships of these complex materials, guiding the rational design of novel polythiophenes for advanced electronic applications.

Advanced Spectroscopic and Electrochemical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of 2,3,5-Tribromo-4-methylthiophene. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

In the ¹H NMR spectrum, the methyl group protons are expected to produce a singlet peak. The chemical shift of this peak provides insight into the electronic environment of the methyl group, which is influenced by the adjacent bromine atoms and the thiophene (B33073) ring. For instance, in related brominated methylthiophene compounds, the methyl proton signal appears as a singlet. rsc.org

The ¹³C NMR spectrum is equally informative, offering distinct signals for each carbon atom in the molecule. The carbon of the methyl group will appear at a characteristic chemical shift, while the four carbons of the thiophene ring will have their resonances determined by the substitution pattern of the bromine atoms. The significant downfield shifts of the brominated carbons are a key indicator of their chemical environment.

Table 1: Predicted and Reported NMR Data for Related Methylthiophene Derivatives

| Compound | Nucleus | Chemical Shift (ppm) | Solvent | Reference |

| 3,5-dibromo-2-methylthiophene | ¹H | 6.86 (s, 1H), 2.34 (s, 3H) | CDCl₃ | rsc.org |

| 2-Methylthiophene | ¹H | 7.05, 6.88, 6.75, 2.49 | CDCl₃ | chemicalbook.com |

| 3-Methylthiophene (B123197) | ¹³C | - | - | chemicalbook.com |

This table is interactive. Click on the headers to sort the data.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is employed to confirm the molecular weight of this compound and to study its fragmentation patterns. The molecular ion peak (M+) in the mass spectrum will correspond to the compound's molecular weight of approximately 334.85 g/mol . guidechem.com The isotopic pattern of this peak is particularly revealing, showing a characteristic distribution due to the presence of three bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance.

Electron ionization (EI) is a common technique used to generate the mass spectrum. Under EI conditions, the molecule not only ionizes but also fragments in a predictable manner. The analysis of these fragment ions can provide further structural confirmation. For example, the loss of a bromine atom or a methyl group would result in fragment ions with specific mass-to-charge ratios.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to investigate the electronic transitions within this compound. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths at which these absorptions occur are characteristic of the molecule's conjugated system.

For thiophene and its derivatives, the UV-Vis spectrum typically shows absorptions corresponding to π → π* transitions. The position and intensity of these absorption bands are sensitive to the substituents on the thiophene ring. The three bromine atoms and the methyl group in this compound influence the energy levels of the molecular orbitals, thereby affecting the absorption maxima. These optical properties are of particular interest when this compound is used as a monomer for the synthesis of conducting polymers, as the electronic structure of the monomer dictates the properties of the resulting polymer. researchgate.netresearchgate.net

Raman Spectroscopy for Vibrational Analysis and Conformational Studies

Raman spectroscopy provides complementary information to infrared (IR) spectroscopy by probing the vibrational modes of the molecule. This technique is particularly useful for studying the vibrations of the thiophene ring and the carbon-bromine bonds. The Raman spectrum of this compound would exhibit characteristic peaks corresponding to ring stretching and deformation modes, as well as C-Br stretching vibrations.

In the context of polymers derived from this monomer, Raman spectroscopy can be used to assess the degree of polymerization and the conformational order of the polymer chains. researchgate.net Theoretical calculations, often using Density Functional Theory (DFT), can be employed to predict the vibrational frequencies and aid in the assignment of the experimental Raman bands. researchgate.net

X-ray Diffraction (XRD) for Solid-State Structure Determination of Derivatives and Polymers

While X-ray diffraction (XRD) on this compound itself might be challenging if it is a liquid or low-melting solid at room temperature, this technique is crucial for determining the precise three-dimensional structure of its crystalline derivatives and the polymers it forms. chemicalbook.comtcichemicals.com Single-crystal XRD of a derivative can unequivocally confirm its molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. researchgate.netmdpi.com

For polymers synthesized from this monomer, XRD provides information on the packing of the polymer chains and the degree of crystallinity. This is vital for understanding the material's bulk properties, such as its conductivity and mechanical strength. Powder XRD patterns can reveal the arrangement of polymer chains, distinguishing between amorphous and crystalline regions. tandfonline.com

Electrochemical Techniques (e.g., Cyclic Voltammetry) for Redox Property Investigation

Electrochemical techniques, particularly cyclic voltammetry (CV), are essential for investigating the redox properties of this compound and its polymers. CV can be used to determine the oxidation and reduction potentials of the compound. This information is critical for its application in electronic devices, where the ability to undergo reversible redox reactions is key.

When this compound is used to synthesize polymers, CV of the resulting polymer film can reveal its electrochemical behavior, including its p-doping and n-doping potentials, electrochemical band gap, and stability upon repeated cycling. These properties are fundamental to the performance of the polymer in applications such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Conclusions and Future Research Trajectories

Synthesis of Novel Analogs with Precisely Tailored Reactivity Profiles

The synthesis of novel analogs of 2,3,5-tribromo-4-methylthiophene with precisely tailored reactivity profiles is a significant area of ongoing research. The bromine atoms at the 2, 3, and 5 positions of the thiophene (B33073) ring serve as versatile handles for introducing a wide array of functional groups through various cross-coupling reactions. The differential reactivity of these bromine atoms can be exploited to achieve selective functionalization, leading to the creation of a diverse library of thiophene derivatives.

For instance, Suzuki-Miyaura cross-coupling reactions can be employed to introduce aryl or heteroaryl substituents, a common strategy in the synthesis of complex organic molecules. acs.orgresearchgate.net The synthesis of 2,5-bis(4-amidinophenyl)thiophene derivatives, for example, has been achieved through Suzuki coupling of 2,5-dibromothiophene (B18171) with 4-cyanophenylboronic acid, highlighting a pathway that could be adapted for this compound to create even more complex structures. nih.gov The ability to sequentially replace the bromine atoms allows for the construction of unsymmetrical thiophene derivatives with a high degree of control over the final molecular architecture. acs.org

Future research will likely focus on developing more selective and efficient methods for the stepwise functionalization of this compound. This will enable the synthesis of a wider range of analogs with finely tuned electronic and steric properties, which is crucial for their application in various fields.

Rational Design of High-Performance Polythiophene Materials for Emerging Technologies

Polythiophenes are a class of conducting polymers with significant potential in emerging technologies such as organic electronics. acs.org The properties of these materials are highly dependent on the structure of the monomer unit. This compound represents a valuable, though not yet fully explored, monomer for the synthesis of novel polythiophene materials. The presence of the methyl group can enhance the solubility of the resulting polymer, while the bromine atoms provide sites for post-polymerization functionalization or can influence the polymer's electronic properties.

The rational design of high-performance polythiophenes involves controlling the regioregularity of the polymer chain, which in turn affects the material's charge transport properties. The polymerization of asymmetrically substituted thiophenes like this compound can lead to polymers with different head-to-tail and head-to-head couplings, influencing the planarity of the polymer backbone and, consequently, its electronic properties.

Future research in this area will likely involve the use of controlled polymerization techniques to synthesize well-defined poly(4-methylthiophene) derivatives from this compound. This will allow for a systematic investigation of the structure-property relationships in these materials, paving the way for their application in high-performance organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). semanticscholar.orgjuniperpublishers.comresearchgate.net

Exploration of New Catalytic Pathways for Enhanced Functionalization Efficiency

The efficient functionalization of this compound relies heavily on the development of new and improved catalytic pathways. While palladium-catalyzed cross-coupling reactions are well-established for the functionalization of brominated thiophenes, there is a continuous drive to discover more sustainable and efficient catalytic systems. researchgate.net This includes the use of alternative metal catalysts, such as nickel or copper, which are more abundant and less expensive than palladium.